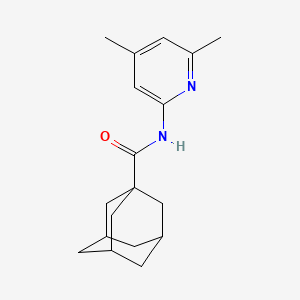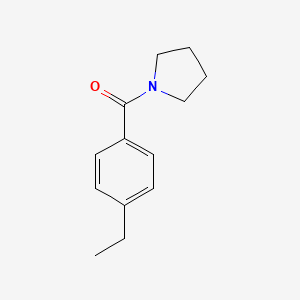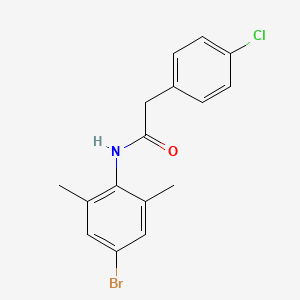![molecular formula C24H36N2O B5018579 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. This molecule was first synthesized in 2005 by Pfizer Inc. as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its therapeutic potential in various diseases and disorders.
Mécanisme D'action
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the brain and regulates appetite, energy metabolism, and reward pathways. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of food intake, energy expenditure, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake, body weight, and adiposity in animal models of obesity. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. These effects are thought to be mediated by the blockade of the CB1 receptor and the subsequent reduction of endocannabinoid signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide is its selectivity for the CB1 receptor, which allows for the specific targeting of this receptor without affecting other cannabinoid receptors. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide could focus on its potential therapeutic applications in other diseases and disorders, such as addiction and neurodegenerative diseases. In addition, further studies could investigate the mechanism of action of this compound and its effects on other physiological systems beyond the endocannabinoid system. Finally, the development of more soluble formulations of this compound could improve its efficacy and ease of administration in vivo.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide involves several steps, starting with the reaction of 3-buten-1-ol with cyclopentylmagnesium bromide to form the corresponding cyclopentyl alcohol. The alcohol is then converted to the corresponding chloride using thionyl chloride. The resulting chloride is reacted with N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amine to form the desired amide.
Applications De Recherche Scientifique
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide has been extensively studied for its therapeutic potential in various diseases and disorders, including obesity, diabetes, and addiction. Studies have shown that this compound can reduce food intake and body weight in animal models of obesity, suggesting that it may be a promising treatment for obesity. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O/c1-3-8-24(27)26(23-11-6-7-12-23)19-21-13-16-25(17-14-21)18-15-22-10-5-4-9-20(22)2/h3-5,9-10,21,23H,1,6-8,11-19H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRELPMIOKADINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-bromobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5018511.png)


![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018524.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5018527.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018534.png)
![4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5018535.png)
![3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5018538.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-2-quinoxalinyl)methyl]methanamine](/img/structure/B5018555.png)
![N-phenyl-N'-{2-[4-(3,4,5-trimethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B5018563.png)
![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)